N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide
Brand Name: Vulcanchem
CAS No.: 2035022-13-8
VCID: VC4802179
InChI: InChI=1S/C18H17N3O2/c22-18(9-8-15-5-2-1-3-6-15)19-10-11-21-14-16(13-20-21)17-7-4-12-23-17/h1-9,12-14H,10-11H2,(H,19,22)/b9-8+
SMILES: C1=CC=C(C=C1)C=CC(=O)NCCN2C=C(C=N2)C3=CC=CO3
Molecular Formula: C18H17N3O2
Molecular Weight: 307.353

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide

CAS No.: 2035022-13-8

VCID: VC4802179

Molecular Formula: C18H17N3O2

Molecular Weight: 307.353

* For research use only. Not for human or veterinary use.

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide - 2035022-13-8

Description

Synthesis Methods

While specific synthesis methods for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide are not detailed, related compounds often involve multi-step reactions:

  • Formation of the Pyrazole Ring: Typically involves cyclization reactions using hydrazine and appropriate diketones.

  • Attachment of the Ethyl Linker: Involves reacting the pyrazole derivative with an ethyl halide under basic conditions.

  • Formation of the Cinnamamide Group: Could involve amide coupling reactions using cinnamic acid or its derivatives.

Potential Biological Activities

Compounds with similar structures often exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. For instance, pyrazole derivatives are known for their diverse pharmacological activities, including analgesic and anti-inflammatory effects .

Research Findings and Data

Given the lack of specific data on N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, we can look at related compounds for insights:

CompoundMolecular FormulaMolecular WeightPotential Activity
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamideC17H14F3N3O3365.31 g/molPotential pharmacological properties
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide--Antimicrobial activity
CAS No. 2035022-13-8
Product Name N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide
Molecular Formula C18H17N3O2
Molecular Weight 307.353
IUPAC Name (E)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-phenylprop-2-enamide
Standard InChI InChI=1S/C18H17N3O2/c22-18(9-8-15-5-2-1-3-6-15)19-10-11-21-14-16(13-20-21)17-7-4-12-23-17/h1-9,12-14H,10-11H2,(H,19,22)/b9-8+
Standard InChIKey LNNOTSRGFIIODF-CMDGGOBGSA-N
SMILES C1=CC=C(C=C1)C=CC(=O)NCCN2C=C(C=N2)C3=CC=CO3
Solubility not available
PubChem Compound 122244596
Last Modified Aug 17 2023

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